

Application Notes and Protocols for Achieving Superfluid Helium-4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Helium-4 atom

Cat. No.: B1232308

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Superfluidity, a remarkable quantum mechanical state of matter characterized by zero viscosity and exceptionally high thermal conductivity, is famously observed in liquid Helium-4 below a critical temperature of approximately 2.17 Kelvin, known as the lambda point ($T\lambda$).^{[1][2][3][4]} This state, denoted as Helium II, presents unique opportunities for a wide range of scientific research, including quantum turbulence studies, precision measurements, and as a quantum solvent in spectroscopy.^[1] Achieving the superfluid state requires specialized cryogenic techniques to cool liquid Helium-4 below $T\lambda$.

These application notes provide detailed protocols and quantitative data for two primary experimental techniques used to produce superfluid Helium-4: Evaporative Cooling using a 1K Pot and Dilution Refrigeration. While other methods like laser cooling are being explored for various systems, they are less common for bulk superfluid Helium-4 production.^[5]

Key Physical Principles

The transition to the superfluid state in Helium-4 is a manifestation of Bose-Einstein condensation.^{[1][4]} As the temperature is lowered, a fraction of the helium atoms condenses into the lowest quantum energy state, forming the superfluid component. The two-fluid model describes Helium II as a mixture of a normal fluid component with finite viscosity and a

superfluid component with zero viscosity and zero entropy.[1][4] The proportion of the superfluid component increases as the temperature decreases below the lambda point.[1]

Technique 1: Evaporative Cooling using a 1K Pot

Evaporative cooling is a straightforward and widely used method to reach temperatures around 1 K.[6] It operates on the principle that reducing the vapor pressure above a liquid helium bath causes the most energetic atoms to evaporate, thereby cooling the remaining liquid.[6] A "1K pot" is a small, dedicated vessel within a larger cryostat that is continuously filled with liquid helium from the main bath and is pumped on to achieve low temperatures.[6][7]

Experimental Protocol for Evaporative Cooling with a 1K Pot

This protocol outlines the general steps for achieving superfluid Helium-4 using a 1K pot within a standard liquid helium cryostat.

I. System Preparation and Pre-cooling:

- Vacuum Insulation: Ensure the cryostat's vacuum spaces (outer vacuum chamber - OVC, and inner vacuum chamber - IVC if present) are pumped down to a high vacuum (typically $< 1 \times 10^{-5}$ torr) to minimize heat transfer through conduction and convection.[8]
- Pre-cooling with Liquid Nitrogen (LN₂): Cool the cryostat's radiation shields and the main liquid helium reservoir to 77 K by filling the designated LN₂ jacket. This significantly reduces the heat load on the liquid helium.
- Purging and Flushing: After the LN₂ has evaporated from the main bath, purge and flush the helium reservoir with dry helium gas to remove any residual air or moisture, which could freeze and cause blockages.

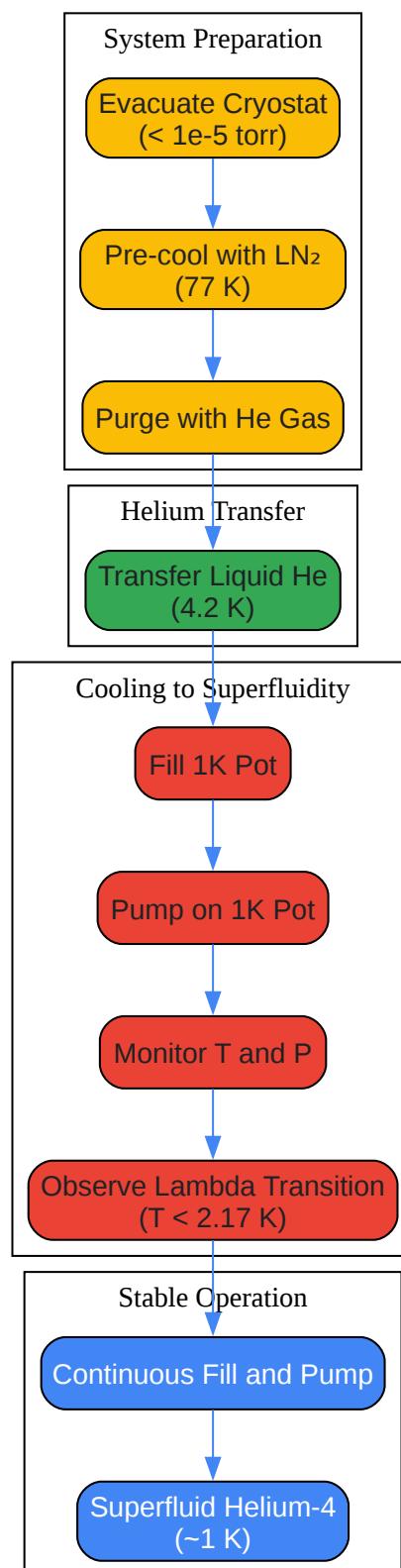
II. Liquid Helium Transfer:

- Transfer Line cooldown: Slowly insert the liquid helium transfer line into the storage dewar to cool it down. A thick white plume of gas indicates that liquid is flowing.[9]

- Cryostat Filling: Once the transfer line is cold, insert it into the cryostat's fill port. Maintain a slight overpressure (3-5 psi) in the storage dewar to facilitate the transfer.[9] The cryostat is full when a significantly more intense plume of cold gas is observed at the exhaust port.[9]

III. Cooling to the Lambda Point ($T < 2.17$ K):

- 1K Pot Filling: Open the needle valve connecting the main liquid helium bath to the 1K pot to allow it to fill. The flow is typically restricted by a capillary or a needle valve.[7][10]
- Pumping on the 1K Pot: Begin pumping on the 1K pot using a dedicated pumping system, which often consists of a roots blower backed by a rotary pump.[7] This reduces the vapor pressure above the liquid helium in the pot.
- Monitoring Temperature and Pressure: Continuously monitor the temperature of the 1K pot (using a calibrated sensor like a Cernox resistor) and the pressure in the pumping line. As the pressure drops, the temperature of the liquid helium will decrease.
- Lambda Point Transition: The transition to the superfluid state is visually dramatic. The vigorous boiling of the liquid helium will abruptly cease as it crosses the lambda point, and the liquid becomes perfectly still and clear.[11][12] This is due to the extremely high thermal conductivity of superfluid helium, which prevents the formation of bubbles.[11][12]


IV. Maintaining the Superfluid State:

- Continuous Operation: For continuous operation, the 1K pot is continuously replenished with liquid helium from the main bath through the flow impedance, balancing the rate of evaporation due to pumping.[7]
- Temperature Control: The final temperature of the 1K pot can be controlled by regulating the pumping speed and the needle valve setting.

Quantitative Data for Evaporative Cooling

Parameter	Typical Value	Unit	Notes
Initial Liquid Helium Temperature	4.2	K	At atmospheric pressure. [11]
Lambda Point Temperature (T_λ)	~2.17	K	At saturated vapor pressure. [1] [2]
Base Temperature of 1K Pot	~1 - 1.4	K	Dependent on pumping speed and heat load. [6]
Pressure at Lambda Point	~38	torr	(50 mbar)
Pressure at ~1 K	~0.12	torr	(0.16 mbar)
Cooling Power of 1K Pot	10 - several hundred	mW	Dependent on design and pumping system. [7]

Experimental Workflow for Evaporative Cooling

[Click to download full resolution via product page](#)

Evaporative cooling workflow.

Technique 2: Dilution Refrigeration

Dilution refrigerators are powerful cryogenic systems capable of achieving temperatures in the millikelvin range, far below what is possible with simple evaporative cooling of Helium-4. They are essential for experiments requiring ultra-low temperatures. The cooling power is generated by the heat of mixing of Helium-3 (^3He) and Helium-4 (^4He) isotopes.

Principles of Dilution Refrigeration

Below about 0.87 K, a mixture of ^3He and ^4He spontaneously separates into two phases: a ^3He -rich (concentrated) phase and a ^3He -poor (dilute) phase. The concentrated phase, being less dense, floats on top of the dilute phase. The cooling process involves driving ^3He atoms from the concentrated phase to the dilute phase, which is an endothermic process.

Experimental Protocol for Achieving Superfluid Helium-4 in a Dilution Refrigerator

This protocol describes the general operation of a dilution refrigerator to cool a sample immersed in Helium-4 to the superfluid state and beyond.

I. System Preparation and Pre-cooling:

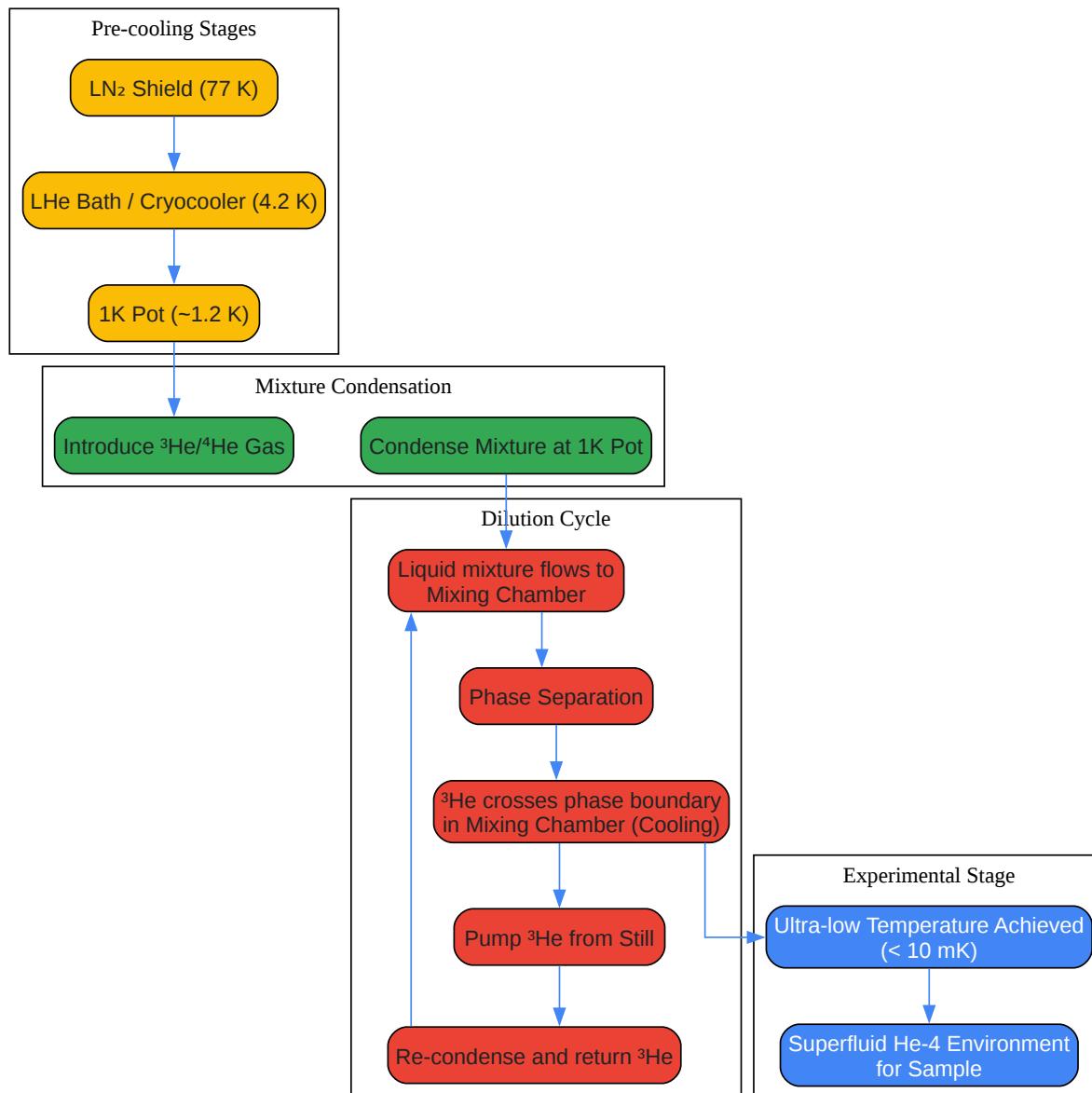
- Vacuum and Leak Checking: Ensure all vacuum spaces are leak-tight and pumped to a high vacuum.
- Pre-cooling: The entire dilution unit is pre-cooled to 4.2 K by immersing the cryostat in a liquid helium bath or by using a cryocooler (in cryogen-free systems).
- 1K Pot Operation: A 1K pot is used to pre-cool the circulating $^3\text{He}/^4\text{He}$ mixture to around 1.2 K, which is necessary for the condensation of the mixture.

II. Condensation of the $^3\text{He}/^4\text{He}$ Mixture:

- Gas Mixture Introduction: The $^3\text{He}/^4\text{He}$ gas mixture is introduced into the condensation line.
- Condensation: The gas passes through heat exchangers thermally anchored to the 4K and 1K stages, where it condenses into a liquid.

III. Circulation and Cooling:

- Mixture Flow: The condensed liquid mixture flows down to the mixing chamber, where phase separation occurs.
- ^3He Circulation: A pumping system circulates the ^3He . ^3He is drawn from the dilute phase in the still (at a higher temperature than the mixing chamber), removing it as a vapor.
- Cooling in the Mixing Chamber: To maintain equilibrium, ^3He atoms from the concentrated phase cross the phase boundary into the dilute phase in the mixing chamber. This process absorbs heat, cooling the mixing chamber and the experimental sample.
- Re-circulation: The pumped ^3He gas is re-condensed and returned to the concentrated phase in the mixing chamber, completing the cycle.

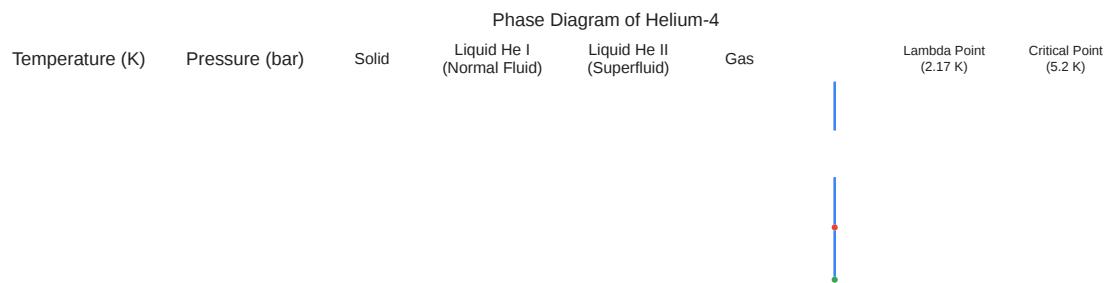

IV. Achieving Superfluid Helium-4:

- Sample Environment: The experimental sample is typically mounted on the mixing chamber. If the experiment requires the sample to be in bulk superfluid Helium-4, the experimental cell is filled with ^4He , which is then cooled by the dilution refrigerator.
- Thermal Contact: Excellent thermal contact between the sample/Helium-4 cell and the mixing chamber is crucial.

Quantitative Data for Dilution Refrigeration

Parameter	Typical Value	Unit	Notes
Pre-cooling Temperature (1K Pot)	~1.2	K	For condensation of the $^3\text{He}/^4\text{He}$ mixture.
Still Temperature	~0.6 - 0.8	K	
Mixing Chamber Base Temperature	< 10	mK	Can reach as low as a few millikelvins.
Cooling Power	10s to 100s	μW	At 100 mK.
^3He Circulation Rate	10 - 1000	$\mu\text{mol/s}$	

Experimental Workflow for a Dilution Refrigerator



[Click to download full resolution via product page](#)

Dilution refrigerator workflow.

Phase Diagram of Helium-4

The phase diagram of Helium-4 is unique as it remains a liquid down to absolute zero at atmospheric pressure. The solid phase only appears at pressures above 25 bar. The lambda line separates the normal liquid phase (Helium I) from the superfluid phase (Helium II).

[Click to download full resolution via product page](#)

Phase diagram of Helium-4.

Conclusion

Achieving superfluid Helium-4 is a critical capability for a wide array of fundamental and applied research. The choice between evaporative cooling with a 1K pot and dilution refrigeration depends on the required base temperature and cooling power for the specific experiment. While evaporative cooling is a simpler and more accessible technique for reaching temperatures around 1 K, dilution refrigeration is indispensable for ultra-low temperature physics. The protocols and data provided in these notes offer a comprehensive guide for researchers to successfully produce and utilize superfluid Helium-4 in their experimental setups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Superfluid helium-4 - Wikipedia [en.wikipedia.org]
- 2. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. bingweb.binghamton.edu [bingweb.binghamton.edu]
- 5. ultracoldmolecules.com [ultracoldmolecules.com]
- 6. 1-K pot - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Oxford Instruments Helium Cryostat User Guide [www-ssrl.slac.stanford.edu]
- 9. nist.gov [nist.gov]
- 10. dvh.physics.illinois.edu [dvh.physics.illinois.edu]
- 11. Liquid helium - Wikipedia [en.wikipedia.org]
- 12. docs.ampnnts.ru [docs.ampnnts.ru]
- To cite this document: BenchChem. [Application Notes and Protocols for Achieving Superfluid Helium-4]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1232308#experimental-techniques-for-achieving-superfluid-helium-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com